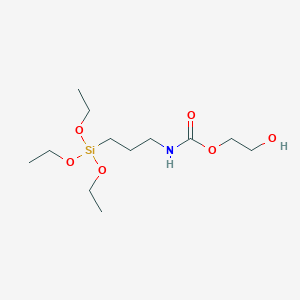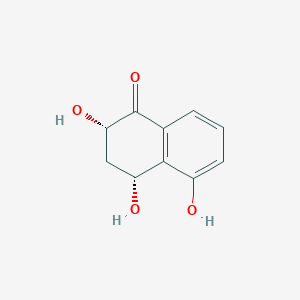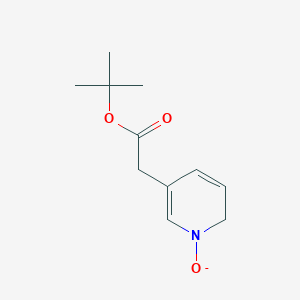
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate is a hybrid polymer that combines the properties of silane coupling agents, polyethylene oxide, and urethane bonds. This compound is known for its versatility and has been extensively studied for its applications in various fields, including biomedical engineering, coatings, and adhesives.
準備方法
The synthesis of 2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate typically involves a two-step process. The first step is the reaction between an NCO-functionalized polyethylene oxide and an amino alkoxysilane. This is followed by a hydrolysis and condensation reaction to form the final product. Industrial production methods often involve the use of organotin catalysts to facilitate the urethane formation reaction .
化学反応の分析
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the urethane and silane groups, using reagents such as alkyl halides and silanes.
Common reagents used in these reactions include organotin catalysts, alkyl halides, and silanes. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of hybrid materials and as a coupling agent in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用機序
The mechanism of action of 2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate involves the interaction of its silane, polyethylene oxide, and urethane components. The silane group can hydrolyze and condense on the surface of inorganic fillers, polymers, or metals, providing strong adhesion. The polyethylene oxide chain imparts hydrophilicity, while the urethane bond contributes to the material’s elasticity and strength. The molecular targets and pathways involved in its action include the formation of hydrogen bonds and covalent bonds with various substrates .
類似化合物との比較
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate is unique due to its combination of silane, polyethylene oxide, and urethane components. Similar compounds include:
N-(Triethoxysilylpropyl)-O-polyethylene glycol urethane: Similar in structure but with different molecular weights and properties.
N-(Triethoxysilylpropyl)-O-polypropylene oxide urethane: Contains polypropylene oxide instead of polyethylene oxide, resulting in different hydrophilic and mechanical properties.
These compounds share some similarities but differ in their specific applications and properties, making this compound a versatile and unique material in its own right.
特性
CAS番号 |
37251-86-8 |
|---|---|
分子式 |
C10H22NO4SiO(CH2CH2O)4-6H |
分子量 |
0 |
同義語 |
N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE; TriethoxysilylpropylOpolyethyleneOxideUrethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4h-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-methylethyl)-,cis-](/img/structure/B1166837.png)
